

Using 4-Cyclopropyl-L-phenylalanine HCl in protein structure-function studies

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Compound of Interest

Compound Name: 4-Cyclopropyl-L-phenylalanine
HCl
Cat. No.: B7939396

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Executive Summary & Strategic Utility

4-Cyclopropyl-L-phenylalanine (Cp-Phe) is a non-canonical amino acid (ncAA) that introduces a unique combination of conformational rigidity and hydrophobic bulk into peptide and protein backbones. Unlike the flexible aliphatic side chains of Leucine or the planar aromatic system of Phenylalanine, the cyclopropyl group acts as a rigid, electron-rich, steric probe.

Key Applications:

- **conformational Locking:** The cyclopropyl ring restricts the rotation of the

and

torsion angles, stabilizing bioactive peptide conformations (e.g., in GPCR ligands).[1]
- **Hydrophobic Probing:** It serves as a "sizer" for hydrophobic pockets, being larger than Alanine/Valine but distinct in shape from Phenylalanine.
- **Proteolytic Stability:** The non-natural side chain hinders protease recognition, extending the half-life of therapeutic peptides.

This guide details the protocols for utilizing Cp-Phe HCl in Solid Phase Peptide Synthesis (SPPS) and Genetic Code Expansion (GCE).

Pre-Experimental Preparation: Handling the HCl Salt

The user is starting with **4-Cyclopropyl-L-phenylalanine HCl**.^[2] This form is water-soluble and ideal for biological applications (cell culture) but unsuitable for direct use in standard Fmoc-SPPS without modification.

Decision Matrix: Choosing Your Workflow

| Application | Required Form | Protocol Path |
|------------------------------------|-----------------------|---|
| Peptide Synthesis (SPPS) | Fmoc-Protected | See Section 3 (Requires Protection Step) |
| Site-Specific Protein Engineering | Free Amino Acid (HCl) | See Section 4 (Genetic Code Expansion) |
| Global Replacement (NMR/Stability) | Free Amino Acid (HCl) | See Section 5 (Auxotrophic Incorporation) |

Workflow A: Solid Phase Peptide Synthesis (SPPS)

Context: For synthesizing short peptides (<50 AA) or peptidomimetics. Challenge: The HCl salt possesses a free amine. For SPPS, the N-terminus must be protected with an Fmoc group to prevent uncontrolled polymerization.

Protocol 3.1: One-Pot Fmoc Protection of Cp-Phe HCl

Skip this if you have purchased pre-protected Fmoc-Cp-Phe.

Reagents:

- Cp-Phe HCl (1.0 eq)
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
- Sodium Carbonate () (2.5 eq)
- Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step:

- Dissolution: Dissolve Cp-Phe HCl and
in water.
- Addition: Dissolve Fmoc-OSu in Dioxane and add dropwise to the aqueous solution at 0°C.
- Reaction: Stir at room temperature (RT) for 3–12 hours. Monitor by TLC (EtOAc/Hexane).
- Workup: Acidify to pH 2 with 1M HCl (precipitate forms). Extract with Ethyl Acetate.
- Purification: Wash organic layer with brine, dry over
, and concentrate. Recrystallize from EtOAc/Hexane.
 - Yield Target: >85% White Solid.

Protocol 3.2: Automated SPPS Coupling

Mechanism: Standard Fmoc/tBu chemistry. The cyclopropyl group is stable to TFA cleavage.

- Resin Preparation: Swell Rink Amide resin (0.6 mmol/g) in DMF for 30 min.
- Deprotection: 20% Piperidine in DMF (2 x 5 min).
- Activation:
 - Reagents: Fmoc-Cp-Phe-OH (3 eq), HATU (2.9 eq), DIEA (6 eq).
 - Note: Use HATU over HBTU for sterically hindered non-canonical amino acids to ensure complete coupling.
- Coupling: Shake for 45–60 mins at RT. Double coupling is recommended if the residue is preceded by a bulky amino acid (e.g., Pro, Val).
- Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
- Analysis: HPLC (C18 column) and MALDI-TOF MS.

Workflow B: Genetic Code Expansion (Site-Specific)

Context: Inserting Cp-Phe at a single, precise location in a large protein (e.g., GFP, Antibody) using an orthogonal tRNA/Synthetase pair. System: Methanocaldococcus jannaschii (Mj) TyrRS/tRNA system in E. coli.[3][4]

Critical Requirement: The Synthetase

Cp-Phe is a para-substituted phenylalanine analog.

- Selection: Use a "polyspecific" MjTyrRS variant evolved for hydrophobic para-substitutions (often termed p-CN-PheRS or p-Ethyl-PheRS).
- Validation: If a specific variant is not available, perform a small library screen of MjTyrRS mutants (active site residues Tyr32, Asp158, Ile159, Leu162, Ala167).

Protocol 4.1: In Vivo Incorporation

Figure 1: Workflow for Genetic Code Expansion using orthogonal translation systems.

Step-by-Step:

- Transformation: Co-transform E. coli BL21(DE3) with:
 - pEVOL plasmid (encoding the orthogonal tRNA/Synthetase).
 - pET plasmid (encoding the target protein with a TAG amber codon at the desired site).
- Growth: Inoculate in LB media + Antibiotics (Chloramphenicol/Ampicillin). Grow to OD600 = 0.5.
- Induction & Supplementation:
 - Dissolve Cp-Phe HCl in water (stock 100 mM). Filter sterilize.
 - Add Cp-Phe to culture (Final conc: 1 mM).
 - Induce protein expression (IPTG 0.5 mM + Arabinose 0.2%).

- Expression: Incubate at 30°C for 12–16 hours.
- Control: Run a parallel culture without Cp-Phe. If the system is orthogonal, no full-length protein should be produced (chain termination at TAG).

Workflow C: Residue-Specific Incorporation (Auxotrophs)

Context: Replacing all Phenylalanine residues in a protein with Cp-Phe. Used for global stability enhancement or Fluorine-NMR (if using fluorinated analogs, but here for steric/hydrophobic studies).

Strain: E. coli Phenylalanine Auxotroph (e.g., strain DA19 or K10).

Protocol:

- Growth: Grow auxotroph in M9 minimal media + Glucose + 0.05 mM Phenylalanine (limiting concentration).
- Depletion: Monitor growth. When growth plateaus (Phe depleted), cells enter stationary phase.
- Shift: Add Cp-Phe HCl (0.5 mM) to the media.
- Induction: Add IPTG to induce target protein expression.
- Mechanism: The native PheRS (Phenylalanyl-tRNA Synthetase) is forced to accept the analog due to the absence of the natural substrate.
 - Note: Cp-Phe is bulkier than Phe. Efficiency may be lower than wild-type. Lowering temperature (25°C) can improve folding of the modified protein.

Data Analysis & Quality Control

Table 1: Expected Outcomes & QC Metrics

| Metric | SPPS (Peptide) | GCE (Protein) | QC Method |
|------------|-------------------|---------------------------------|------------------|
| Mass Shift | +40.03 Da vs. Ala | +40.03 Da vs. Ala | ESI-MS / MALDI |
| Purity | >95% | >90% | RP-HPLC |
| Yield | High (>70%) | Low-Medium (1-5 mg/L) | Bradford / UV280 |
| Fidelity | 100% | >95% (vs Phe mis-incorporation) | MS/MS Sequencing |

Troubleshooting Guide

- Issue: Low solubility of Cp-Phe HCl in media.
 - Fix: Adjust pH of the stock solution to 7.0 using NaOH before adding to media. The HCl salt is acidic; adding it directly can drop culture pH and inhibit growth.
- Issue: Truncated protein in GCE.
 - Fix: Increase Cp-Phe concentration to 2 mM or switch to a more active Synthetase variant.

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